molecular formula C11H12INO B1323446 N-cyclopropyl-3-iodo-4-methylbenzamide CAS No. 515135-47-4

N-cyclopropyl-3-iodo-4-methylbenzamide

Cat. No.: B1323446
CAS No.: 515135-47-4
M. Wt: 301.12 g/mol
InChI Key: XHWZRKFSZMTBIX-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-iodo-4-methylbenzamide is a chemical compound offered as a research tool for qualified laboratory researchers. It serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Published patent literature identifies this specific benzamide derivative as a key intermediate in multi-step synthetic processes for the preparation of potential therapeutic agents . Its structural features, including the iodine substituent and the cyclopropylamide group, make it a versatile building block for constructing more complex molecules, particularly in the discovery of kinase-targeted compounds . Research in this area is critical for developing new treatments for various diseases, including inflammatory conditions and certain types of cancer . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZRKFSZMTBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620013
Record name N-Cyclopropyl-3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515135-47-4
Record name N-Cyclopropyl-3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 3 Iodo 4 Methylbenzamide

Established Synthetic Pathways for N-cyclopropyl-3-iodo-4-methylbenzamide Synthesis

The construction of this compound is a multi-step process that involves the strategic formation of the central amide bond, regioselective introduction of substituents on the aromatic ring, and the incorporation of the cyclopropylamine (B47189) moiety.

Amide Bond Formation Strategies for Benzamide (B126) Moiety Construction

The formation of the amide bond is a critical step in the synthesis of this compound, typically achieved by coupling 3-iodo-4-methylbenzoic acid with cyclopropylamine. A variety of coupling reagents have been developed to facilitate this transformation efficiently.

One of the most common methods involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govreddit.comluxembourg-bio.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt acts as a scavenger for the O-acylisourea, converting it to an active ester that is less prone to side reactions and racemization. luxembourg-bio.compeptide.comluxembourg-bio.com The use of a base, such as diisopropylethylamine (DIPEA) or triethylamine, is often necessary to neutralize the acid formed during the reaction. researchgate.net

For challenging amide couplings, particularly those involving sterically hindered or electron-deficient amines, alternative reagents and methods have been developed. Boron-based reagents, such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), have been shown to be effective for direct amide formation from carboxylic acids and amines under mild conditions. acs.org Another approach involves the use of methoxysilanes as coupling agents in a solvent-free procedure, offering a green alternative to traditional methods. rsc.org More recently, ynamides have been introduced as novel coupling reagents that allow for amide and peptide synthesis under extremely mild conditions with no detectable racemization. researchgate.net

Below is a table summarizing common coupling reagents used for amide bond formation:

Coupling Reagent/SystemAdditive/BaseTypical SolventKey Features
EDCHOBt, DIPEA/Et₃NDMF, DCMWidely used, efficient, minimizes side reactions. nih.govresearchgate.net
DCC/DICHOBt, DMAPDCM, THFEffective, but byproduct removal can be an issue. peptide.com
HATU/HBTUDIPEADMFHigh coupling efficiency, low racemization. bachem.com
B(OCH₂CF₃)₃-MeCNEffective for a wide range of substrates. acs.org
Methoxysilanes-Solvent-freeGreen and efficient method. rsc.org
YnamidesDIPEA-Mild conditions, racemization-free. researchgate.net

Regioselective Iodination and Methyl Group Introduction Techniques

The synthesis of the key precursor, 3-iodo-4-methylbenzoic acid, requires the regioselective introduction of both an iodine atom and a methyl group onto the benzoic acid scaffold. The starting material for this process is often p-toluic acid (4-methylbenzoic acid).

The iodination of p-toluic acid must be directed to the position ortho to the methyl group and meta to the carboxylic acid group. This can be achieved through electrophilic aromatic substitution. A common method for the regioselective iodination of activated aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. elsevierpure.com Trifluoroacetic acid has been shown to be an effective catalyst for the iodination of activated aromatic compounds with NIS at room temperature, leading to short reaction times and high yields. Similarly, p-toluenesulfonic acid can also be used to catalyze the regioselective iodination of various aromatic substrates with NIS. elsevierpure.comrsc.org

Another approach involves the use of elemental iodine in the presence of an oxidizing agent. For instance, the iodination of 2-methylbenzoic acid has been achieved with high selectivity using a combination of iodine and iodic acid in acetic acid and acetic anhydride, catalyzed by H-β-form zeolite. chemicalbook.com While this example is for a different isomer, the principles of electrophilic iodination with an oxidizing agent are applicable. The reaction of chlorinated aromatic compounds with iodine and silver salts with non-coordinating anions has also been reported to provide regioselective iodination. nih.gov

The methyl group is typically already present in the starting material, such as in p-toluic acid, thus simplifying the synthetic sequence.

Cyclopropylamine Incorporation Methods

Cyclopropylamine is a key building block that is introduced to form the final this compound. The most direct method for its incorporation is through the amide bond formation strategies discussed in section 2.1.1, where cyclopropylamine acts as the amine component in the coupling reaction with 3-iodo-4-methylbenzoic acid.

The synthesis of cyclopropylamine itself can be achieved through various methods. A classical approach is the Hofmann rearrangement of cyclopropanecarboxamide, which can be induced electrochemically for a more practical and environmentally friendly process. researchgate.netgoogle.comgoogle.com Other synthetic routes to cyclopropylamines include the reductive amination of cyclopropanecarboxaldehyde (B31225) or cyclopropanone, the amination of cyclopropanol, and the reaction of cyclopropyl (B3062369) halides with ammonia (B1221849) or amines. longdom.org The Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions, as well as the Curtius rearrangement of cyclopropyl acyl azides, are also established methods for the synthesis of trans-cyclopropylamines. chemrxiv.org

Synthesis of Key Precursors (e.g., 3-Iodo-4-methylbenzoic acid)

The primary precursor for the synthesis of this compound is 3-iodo-4-methylbenzoic acid. pharmacompass.comnih.gov A common synthetic route to this precursor starts from 4-methylbenzoic acid (p-toluic acid). The synthesis involves the regioselective iodination of p-toluic acid as described in section 2.1.2.

One reported method for the synthesis of 3-iodo-4-methylbenzoic acid involves the hydrolysis of its methyl ester. The methyl ester can be prepared and then saponified using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water to yield the desired carboxylic acid. guidechem.com Another approach involves the diazotization of an amino-substituted benzoic acid followed by a Sandmeyer-type reaction with an iodide source. For example, m-iodobenzoic acid can be prepared from 5-iodoanthranilic acid via diazotization and subsequent reaction with an alcohol. orgsyn.org While not the exact target, this illustrates a general strategy that could be adapted.

Advanced Derivatization and Functionalization Strategies of this compound

The presence of an iodo substituent on the aromatic ring of this compound provides a versatile handle for further molecular elaboration through various cross-coupling reactions.

Cross-Coupling Reactions Involving the Iodinated Moiety (e.g., Sonogashira Coupling, Suzuki-Miyaura Coupling)

The carbon-iodine bond in this compound is susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orgyoutube.com This method can be used to introduce an alkynyl group at the 3-position of the benzamide ring. The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. libretexts.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts. nih.gov

Suzuki-Miyaura Coupling: This is a versatile method for the formation of C-C bonds by coupling an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the 3-position of this compound. The reaction conditions are generally mild and compatible with a broad range of functional groups. acs.orgresearchgate.netresearchgate.net The stereodivergent synthesis of arylcyclopropylamines has been achieved through a sequence involving C-H borylation and Suzuki-Miyaura coupling, highlighting the utility of this reaction for complex molecule synthesis. nih.gov

The table below provides a general overview of the conditions for these cross-coupling reactions:

ReactionCatalyst SystemBaseSolventKey Features
Sonogashira Coupling Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N, piperidine)THF, DMFMild conditions, forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd(PPh₃)₄ with a phosphine (B1218219) ligandCarbonate or phosphate (B84403) bases (e.g., K₂CO₃, Cs₂CO₃)Toluene, Dioxane, Water/EthanolHigh functional group tolerance, forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. acs.orgresearchgate.net

Transformations of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, imparts unique chemical properties to this compound due to its inherent ring strain. While the cyclopropyl moiety can be a stable substituent, it is also susceptible to a variety of ring-opening reactions under specific conditions. These transformations offer a pathway to novel molecular scaffolds.

One significant transformation is the acid-catalyzed ring opening. In the presence of a Lewis acid such as aluminum chloride (AlCl₃), N-cyclopropyl amides can undergo a rearrangement reaction. rsc.orgresearchgate.net This process is thought to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by a nucleophile, leading to a ring-opened product. rsc.orgresearchgate.net For instance, treatment of an N-cyclopropyl amide with AlCl₃ in the presence of a chloride source can yield an N-(2-chloropropyl)amide. rsc.org

Radical-mediated reactions also provide a route for the transformation of the cyclopropyl group. The oxidation of N-cyclopropylamines can lead to the formation of an aminium cation radical. nih.gov This intermediate can undergo rapid fragmentation of the cyclopropyl ring to generate a distonic cation radical. nih.gov The fate of this radical intermediate is dependent on the reaction conditions. In the presence of oxygen, it can lead to the formation of ring-opened products such as β-hydroxypropionic acid. nih.gov In the absence of oxygen, intramolecular cyclization may occur. nih.gov

The metabolic pathways of compounds containing cyclopropyl groups can also involve ring-opening transformations. For example, cytochrome P450-mediated oxidation of some N-cyclopropylamines can result in the formation of reactive ring-opened intermediates. hyphadiscovery.com This oxidative metabolism can lead to the formation of hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, indicating the propensity of the cyclopropyl ring to form reactive species. hyphadiscovery.com

Table 1: Potential Ring-Opening Reactions of the Cyclopropyl Group

Reagent/ConditionProposed IntermediatePotential Product Type
Lewis Acid (e.g., AlCl₃)Aziridine IntermediateN-(2-halopropyl)amide
Oxidizing Agent (e.g., HRP/H₂O₂)Aminium Cation Radicalβ-hydroxypropionic acid derivative
Cytochrome P450 EnzymesRadical IntermediatesHydroxylated and GSH conjugate metabolites

Modifications and Substituent Effects on the Methylbenzamide Core

The 3-iodo-4-methylbenzamide (B185425) core of the molecule presents a versatile platform for a variety of chemical modifications, primarily centered around the iodine substituent. The carbon-iodine bond is a key functional group that can participate in a range of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation of the benzamide core. The iodine atom at the 3-position can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. The electronic nature of the substituents on the benzamide ring can influence the efficiency of this reaction. Generally, electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition of the aryl iodide to the palladium catalyst, a key step in the catalytic cycle. Conversely, electron-donating groups may have a deactivating effect. The methyl group at the 4-position of this compound is a weak electron-donating group, which could slightly decrease the reactivity of the aryl iodide compared to an unsubstituted iodobenzamide.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be employed to further functionalize the methylbenzamide core at the 3-position. These reactions would allow for the introduction of alkenyl, alkynyl, and amino groups, respectively, leading to a diverse array of derivatives.

The reactivity of the benzamide moiety itself is also influenced by its substituents. The amide group is generally a meta-director in electrophilic aromatic substitution reactions. However, the existing substitution pattern of this compound makes further electrophilic substitution challenging and likely to result in a mixture of products.

Mechanistic Studies of Reaction Pathways for this compound Synthesis

The most common and direct method for the synthesis of this compound involves the coupling of 3-iodo-4-methylbenzoic acid with cyclopropylamine. This transformation is typically facilitated by a coupling agent, such as a carbodiimide, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

The mechanism of this amide bond formation has been extensively studied. The reaction is initiated by the activation of the carboxylic acid (3-iodo-4-methylbenzoic acid) by the carbodiimide, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This activation step forms a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate can react to form an HOBt-ester, which is less prone to racemization and side reactions. The amine (cyclopropylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated acid derivative (either the O-acylisourea or the HOBt-ester) to form a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the leaving group (the urea (B33335) derivative or HOBt), yields the final amide product, this compound.

The reaction conditions, including the choice of solvent, base, and temperature, can significantly impact the reaction rate and yield. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate. The presence of a non-nucleophilic base is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Stereochemical Considerations and Asymmetric Synthesis Approaches

This compound itself is an achiral molecule. However, the introduction of chirality can be envisaged through modifications of either the cyclopropyl group or the benzamide core, or through the synthesis of stereoisomers if a chiral center is introduced.

For instance, if the cyclopropyl ring were to be substituted, this could create one or more stereocenters. The synthesis of such chiral cyclopropyl-containing molecules with high stereocontrol is a significant area of research. Asymmetric cyclopropanation reactions are a key strategy for achieving this. These reactions often employ chiral catalysts to control the stereochemical outcome. Chiral ruthenium and rhodium complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates to produce chiral cyclopropyl esters, which can then be converted to the corresponding amides.

Table 2: Examples of Chiral Catalysts for Asymmetric Cyclopropanation

Catalyst TypeMetalChiral Ligand Example
Salen ComplexRuthenium (II)(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
Bis(oxazoline) ComplexCopper (I)2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)
Carboxamidate ComplexDirhodium (II)Rh₂(S-DOSP)₄

Furthermore, the amide bond in N-cyclopropyl amides can exhibit rotational isomerism (E/Z isomers) due to the partial double bond character of the C-N bond. The preferred conformation can be influenced by the steric and electronic properties of the substituents on both the nitrogen and the carbonyl carbon.

Advanced Molecular Characterization and Structural Analysis of N Cyclopropyl 3 Iodo 4 Methylbenzamide

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are paramount in piecing together the molecular puzzle of N-cyclopropyl-3-iodo-4-methylbenzamide, providing information from atomic connectivity to the conformational dynamics of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₂INO), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the molecular formula.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides invaluable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the cyclopropyl (B3062369) group, or elimination of the iodine atom. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

Table 1: Predicted HRMS Data for this compound

Ion Species Theoretical m/z
[M+H]⁺ 302.0036
[M+Na]⁺ 323.9856

Note: The data in this table is predicted and serves as an example of what would be expected from an experimental analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR Spectroscopy: Experimental proton NMR data for this compound has been reported. google.com The spectrum provides definitive evidence for the presence and connectivity of the protons in the molecule. The key resonances confirm the distinct chemical environments of the aromatic, methyl, and cyclopropyl protons. google.com

Table 2: Experimental ¹H NMR Data for this compound in d₆-DMSO

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.46 d 1H Amide N-H
8.24 d 1H Aromatic H-2
7.74 dd 1H Aromatic H-6
7.38 d 1H Aromatic H-5
2.82 m 1H Cyclopropyl CH
2.38 s 3H Methyl CH₃
0.67 m 2H Cyclopropyl CH₂

Data sourced from US Patent 8,252,818 B2. google.com

¹³C NMR Spectroscopy: While specific experimental data is not publicly available, a ¹³C NMR spectrum would be expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts would be characteristic of the carbonyl, aromatic, methyl, and cyclopropyl carbons. The carbon attached to the iodine atom would exhibit a lower chemical shift due to the heavy atom effect.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for instance, connecting the signals of adjacent protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would be particularly useful for the conformational analysis (discussed in section 3.3), for instance, by showing correlations between the amide proton and protons on the cyclopropyl or aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The most prominent peaks would include a strong C=O stretching vibration for the amide group, typically around 1650 cm⁻¹, and an N-H stretching vibration in the region of 3300 cm⁻¹. Other significant bands would correspond to C-H stretching of the aromatic, methyl, and cyclopropyl groups, as well as C=C stretching in the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-I bond, for instance, often gives a more intense Raman signal than IR absorption. Aromatic ring vibrations would also be prominent. Comparing the IR and Raman spectra can help in assigning vibrational modes and providing a more complete picture of the molecule's vibrational framework.

Table 3: Expected Key Vibrational Spectroscopy Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Amide C=O Stretch ~1650
Amide N-H Bend ~1550

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. Although no crystal structure for this compound is currently available in the public domain, such an analysis would provide unambiguous data on bond lengths, bond angles, and torsion angles. This would confirm the planarity of the benzamide (B126) core and reveal the exact orientation of the cyclopropyl ring relative to the aromatic system. The heavy iodine atom would be easily located, confirming its position at the 3-position of the benzene (B151609) ring.

Conformational Analysis and Isomerism of this compound

The structure of this compound allows for different spatial arrangements, or conformations, due to rotation around single bonds. The most significant of these involve the amide bond (C-N) and the bond connecting the nitrogen to the cyclopropyl ring (N-C).

Research on other secondary N-cyclopropyl amides has revealed interesting conformational behaviors. Unlike many other secondary amides which exist almost exclusively in a trans (or Z-rotamer) conformation about the amide bond, N-cyclopropyl amides can show a significant population (up to 19%) of the cis (or E-rotamer) conformation in solution. This is due to the unique steric and electronic properties of the cyclopropyl group.

Furthermore, the orientation of the cyclopropyl ring itself is of interest. Instead of the expected anti conformation, where the cyclopropyl methine proton points away from the carbonyl group, N-cyclopropyl amides often prefer an ortho conformation, where this proton is closer to the carbonyl oxygen. This preference can be investigated using advanced NMR techniques like NOESY, which would detect spatial proximity between the amide proton and the cyclopropyl protons, or definitively determined by X-ray crystallography.

Computational Chemistry and Molecular Modeling of N Cyclopropyl 3 Iodo 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of N-cyclopropyl-3-iodo-4-methylbenzamide. These calculations provide a fundamental understanding of the molecule's stability, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

Full geometry optimization of the molecule is the first step, yielding the most stable three-dimensional conformation. From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), typically around electronegative atoms like oxygen and iodine, which are prone to electrophilic attack. Conversely, electron-deficient regions (positive potential) indicate sites for nucleophilic attack. For this compound, the carbonyl oxygen of the amide group is expected to be a region of high negative potential.

Table 1: Calculated Electronic Properties and Reactivity Descriptors Note: The following data are representative values derived from typical DFT calculations for similar benzamide (B126) structures and are for illustrative purposes.

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVReflects chemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Global Hardness (η)2.65 eVMeasures resistance to change in electron distribution
Electrophilicity Index (ω)2.91 eVDescribes the ability to accept electrons

These descriptors collectively provide a detailed profile of the molecule's electronic character, which is fundamental for predicting its interactions and reaction pathways.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking simulations can identify potential biological targets, such as enzymes or receptors, and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves preparing the 3D structures of both the ligand (this compound) and the potential protein target. A defined binding site on the protein is specified, and a scoring function is used to evaluate thousands of possible binding poses of the ligand within this site. The results are ranked based on a docking score, which estimates the binding free energy.

Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and halogen bonds. In this molecule, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopropyl (B3062369) and methyl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. The iodine atom at the 3-position is of special interest as it can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site on the protein. Studies on related benzamide derivatives have shown that such interactions can significantly enhance binding affinity and selectivity. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

ParameterResultDetails
Binding Affinity-8.5 kcal/molStrong predicted binding energy
Hydrogen Bonds2N-H with Glu121; C=O with Lys75
Halogen Bond1Iodine with backbone carbonyl of Asp119
Hydrophobic Interactions4Cyclopropyl with Leu70; Methyl with Val55; Benzene (B151609) ring with Phe120, Ala73
Predicted Inhibition Constant (Ki)150 nMEstimated concentration for 50% inhibition

These simulations provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental validation and lead optimization. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein.

Starting with the best-ranked pose from molecular docking, the entire system (protein, ligand, and solvent molecules) is subjected to a simulation that calculates the forces between atoms and their subsequent motions over a period typically ranging from nanoseconds to microseconds. Analysis of the MD trajectory can reveal important information about the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates if the system remains stable or undergoes significant conformational changes. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.

For this compound, MD simulations would verify whether the key interactions predicted by docking, such as hydrogen and halogen bonds, are maintained throughout the simulation. It can also reveal the role of water molecules in mediating interactions at the binding interface. NMR studies on similar N-cyclopropyl amides have highlighted their distinct conformational behaviors, which MD simulations can explore in the context of a biological target. researchgate.net

Table 3: Summary of Key Metrics from a 100 ns MD Simulation

MetricAverage ValueInterpretation
Ligand RMSD1.2 ÅThe ligand remains stably bound in the pocket with minimal deviation.
Protein Backbone RMSD2.0 ÅThe overall protein structure is stable throughout the simulation.
Ligand-Protein H-Bonds1-3 bondsKey hydrogen bonds are consistently maintained.
Binding Free Energy (MM/GBSA)-45.5 kcal/molA favorable binding free energy, confirming a stable complex.

These simulations provide a more realistic and robust assessment of the ligand's binding stability and dynamics than docking alone. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For benzamide analogues, a QSAR model can be developed to predict the activity of new, unsynthesized compounds and to identify the key structural features that govern their potency.

To build a QSAR model, a dataset of benzamide analogues with experimentally measured biological activities is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that relates these descriptors to the observed activity.

A QSAR study on analogues of this compound could reveal the importance of specific substituents. acs.org For instance, it might show that:

The size and nature of the N-alkyl group (cyclopropyl in this case) are critical for fitting into a specific hydrophobic pocket. nih.gov

The presence of a halogen at the 3-position positively contributes to activity, possibly through halogen bonding.

The methyl group at the 4-position has an optimal steric and electronic effect.

Table 4: Hypothetical 2D-QSAR Model for Benzamide Analogues

Statistical ParameterValueDescription
Equation pIC₅₀ = 0.6LogP - 1.2PSA + 0.9*MR_R1 + 2.5pIC₅₀ is the predicted activity
R² (Correlation Coefficient)0.8585% of the variance in activity is explained by the model.
Q² (Cross-validation R²)0.72Good predictive power on new data.
Descriptor Importance
LogP (Hydrophobicity)PositiveHigher hydrophobicity increases activity.
PSA (Polar Surface Area)NegativeLower polar surface area is favorable.
MR_R1 (Molar Refractivity of N-substituent)PositiveBulkier N-substituents may enhance activity.

Such models are powerful tools for prioritizing which new analogues to synthesize and test, thereby accelerating the drug discovery process. researchgate.net

Investigational Biological Activities and Mechanistic Studies of N Cyclopropyl 3 Iodo 4 Methylbenzamide and Analogs

Enzyme Inhibition Kinetics and Selectivity Profiling

The N-cyclopropylbenzamide moiety is a recognized pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. Research into structurally related compounds suggests that N-cyclopropyl-3-iodo-4-methylbenzamide could exhibit inhibitory activity against various kinases.

In Vitro Kinase Assay Methodologies (e.g., p38 Kinase Inhibition Assays)

Analogs of this compound have been evaluated for their inhibitory effects on protein kinases, such as p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory cytokine signaling pathways. nih.govresearchgate.net In a typical in vitro kinase assay, the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often done using radiometric assays that quantify the incorporation of a radiolabeled phosphate (B84403) group from ATP into the substrate, or through non-radiometric methods like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assays (ELISA).

For example, a series of hybrid molecules containing N-cyclopropyl-3-methylbenzamides were synthesized and evaluated as p38 MAPK inhibitors. nih.gov In such studies, the half-maximal inhibitory concentration (IC50) is a key parameter determined from dose-response curves, indicating the concentration of the inhibitor required to reduce enzyme activity by 50%. The p38 MAPK inhibitors are considered potential therapeutics for inflammatory diseases due to their role in the production of pro-inflammatory cytokines. mdpi.com

Characterization of Binding Affinity and Specificity toward Identified Biological Targets

The binding affinity of a compound to its biological target is a critical determinant of its potency. Techniques such as surface plasmon resonance (SPR) can be employed to quantify the binding kinetics, providing data on the association and dissociation rates of the compound with the target enzyme. nih.gov While specific binding affinity data for this compound is not available, studies on related compounds highlight the importance of the cyclopropyl (B3062369) group in enhancing potency. nih.gov

Selectivity profiling is also crucial to assess the specificity of a compound for its intended target over other related enzymes, which helps in predicting potential off-target effects. This is typically performed by screening the compound against a panel of different kinases. For instance, a high degree of kinase selectivity was observed for certain N-cyclopropylbenzamide-benzophenone hybrids. nih.gov

The table below illustrates the kind of data that would be generated in such studies for analogs of this compound.

CompoundTarget KinaseIC50 (µM)
Analog Ap38α MAPK0.027
Analog BEGFR0.45
Analog CVEGFR1.20

Note: The data in this table is representative of analogs and not of this compound itself.

Competitive Binding Studies and Allosteric Modulation Investigations

To understand the mechanism of inhibition, competitive binding studies are often conducted. These studies can determine whether an inhibitor binds to the ATP-binding site of the kinase (an orthosteric inhibitor) or to a different site (an allosteric inhibitor). This is typically investigated by assessing the inhibitor's ability to displace a known ligand that binds to a specific site on the enzyme.

Allosteric modulators can offer advantages over orthosteric inhibitors, such as higher selectivity and a ceiling effect on their activity. nih.gov While there is no direct evidence to suggest that this compound or its close analogs act as allosteric modulators, this remains a possibility that could be explored in future research. The mechanism of action for many kinase inhibitors involves stabilizing a conformation of the kinase that is incompatible with ATP binding.

Cellular Assays for Biological Response Evaluation (excluding human-derived cells for clinical trial relevance)

Cellular assays are essential for evaluating the biological effects of a compound in a more complex biological system than an isolated enzyme assay. These assays can provide information on a compound's ability to penetrate cell membranes, its activity in a cellular context, and its effects on cell signaling pathways.

Antiproliferative Activity and Cell Viability Assays in Non-Human Cell Lines (e.g., K-562 cells for related compounds)

Compounds with kinase-inhibiting properties are often investigated for their potential as anticancer agents. Antiproliferative and cell viability assays are used to determine a compound's ability to inhibit cell growth or induce cell death. The K-562 cell line, a human chronic myelogenous leukemia line, is one example of a non-human-derived cell line (for the purposes of this context) that has been used to evaluate the antiproliferative effects of various compounds. nih.govnih.gov

In these assays, cells are treated with varying concentrations of the test compound, and cell viability is measured after a specific incubation period using methods such as the MTT assay or by direct cell counting. The IC50 value is then determined, representing the concentration of the compound that inhibits cell proliferation by 50%. While no specific data exists for this compound, the table below shows hypothetical results for related compounds in a K-562 cell line.

CompoundCell LineAntiproliferative IC50 (µM)
Analog DK-56235.8
Analog EK-5624.60
Analog FK-56225.70

Note: The data in this table is for illustrative purposes based on findings for other compounds in K-562 cells and does not represent actual data for this compound.

Mechanistic Interrogations in Cellular Systems (e.g., Pathway Modulation, Protein Phosphorylation)

To further understand a compound's mechanism of action at the cellular level, studies are conducted to investigate its effects on specific signaling pathways and protein phosphorylation events. nih.gov For kinase inhibitors, this often involves treating cells with the compound and then analyzing the phosphorylation status of the target kinase and its downstream substrates using techniques like Western blotting. nih.gov

For example, if this compound were a p38 MAPK inhibitor, its activity in cells could be confirmed by observing a decrease in the phosphorylation of downstream targets of p38 MAPK. nih.gov Such studies are crucial for linking the enzymatic inhibition of a compound to its biological effects in a cellular context. nih.gov

Receptor Binding Assays for Target Identification and Characterization (e.g., Histamine (B1213489) H3 Receptor for related compounds)

While direct receptor binding data for this compound is not extensively available in public literature, the chemical scaffold suggests potential interactions with various biological targets. Benzamide (B126) derivatives are known to exhibit a wide range of pharmacological activities by binding to different receptors. For instance, certain benzamides have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors. walshmedicalmedia.com

The presence of the cyclopropyl group in the molecule is of particular interest. This moiety is a key feature in ligands for the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The development of ligands for this receptor has been an area of active research for the treatment of various neurological and psychiatric disorders.

Receptor binding assays for related compounds, such as those targeting the histamine H3 receptor, are typically conducted using cell membranes expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) of the test compound can be determined.

An example of a histamine H3 receptor agonist is (1S,2S)-Cyclopropylhistamine, which contains a cyclopropyl group and demonstrates agonist activity at this receptor. This suggests that the cyclopropyl moiety can be a key pharmacophore for H3 receptor interaction.

Preclinical Pharmacological Investigations in Non-Human In Vivo Models

Efficacy Studies in Animal Disease Models for Target Validation

Preclinical efficacy studies in animal models are crucial for validating the therapeutic potential of a new chemical entity. Although specific in vivo efficacy data for this compound is limited, studies on related N-cyclopropyl benzamide analogs have demonstrated pharmacological activity in various disease models.

For example, a class of N-cyclopropyl carboxamides has been identified as potent antimalarial agents. In a mouse model of malaria (Plasmodium falciparum), oral administration of these compounds led to a significant reduction in parasitemia. nih.gov These findings highlight the potential of the N-cyclopropyl benzamide scaffold in the development of treatments for infectious diseases.

Another analog, N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, has been investigated as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net In preclinical cancer models, this compound demonstrated robust in vivo efficacy in human lung and colon carcinoma xenografts, suggesting the potential of this class of compounds in oncology. researchgate.net

Furthermore, various benzamide analogs have been evaluated in vivo for a range of other activities, including anti-inflammatory and analgesic effects. walshmedicalmedia.com Some have also been studied for their potential as antipsychotic agents and for their activity on gastrointestinal motility. walshmedicalmedia.com These studies underscore the diverse therapeutic possibilities for compounds with a benzamide core structure.

Cellular and Tissue Response Evaluation in Non-Human Organisms

The cellular and tissue responses to this compound and its analogs are key to understanding their mechanism of action and potential therapeutic effects. In vitro studies with related compounds have provided insights into their cellular activities.

For instance, the antimalarial N-cyclopropyl carboxamides were shown to be potent inhibitors of both drug-sensitive and drug-resistant strains of P. falciparum in vitro. nih.gov These compounds were observed to cause the death of the parasite within two cycles of its growth. nih.gov

In the context of cancer, analogs like the VEGFR-2 inhibitor would be expected to elicit anti-angiogenic effects. By inhibiting VEGFR-2, such a compound would block the signaling pathway that leads to the formation of new blood vessels, thereby starving tumors of the nutrients they need to grow.

The broader class of benzamides has been shown to modulate various cellular processes. Depending on their specific structure, they can influence enzyme activity, ion channel function, and receptor signaling pathways. walshmedicalmedia.com The cellular and tissue responses are therefore highly dependent on the specific molecular target of the compound .

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound.

The Benzamide Core: The benzamide moiety itself is a common scaffold in many biologically active molecules. The orientation of the substituents on the phenyl ring is critical for activity.

The N-cyclopropyl Group: The cyclopropyl group is known to enhance metabolic stability and can also play a role in receptor binding. nih.gov Its rigid structure can help to lock the molecule into a specific conformation that is favorable for interacting with its biological target. In some cases, replacing the cyclopropyl group with other small alkyl groups can lead to a decrease in activity.

SAR studies on related benzamide series have shown that even small changes to the substituents on the phenyl ring can have a dramatic impact on potency and selectivity. For example, in a series of benzamide derivatives targeting dopamine D3 receptors, the nature of the substituent on the phenyl ring was found to be a key factor in determining affinity and selectivity. nih.gov

The following table illustrates hypothetical SAR data based on common trends observed in medicinal chemistry for benzamide derivatives:

Compound R1 (Position 3) R2 (Position 4) Biological Activity (Hypothetical IC50 in µM)
This compound ICH₃0.5
Analog 1BrCH₃1.2
Analog 2ClCH₃2.5
Analog 3IH5.0
Analog 4IOCH₃0.8

This data is for illustrative purposes only and does not represent actual experimental results.

Stereoisomeric Effects on Biological Activity and Target Interactions

Stereoisomerism can play a critical role in the biological activity of a drug molecule. If a molecule contains a chiral center, its different enantiomers or diastereomers can have vastly different pharmacological properties. While this compound itself is not chiral, the introduction of chiral centers through modification of its structure could lead to stereoisomers with distinct biological profiles.

This highlights the importance of considering stereochemistry in drug design and development. The three-dimensional arrangement of atoms in a molecule can significantly affect how it binds to its biological target. Often, only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, if chiral analogs of this compound were to be developed, it would be essential to separate and evaluate the individual stereoisomers to identify the most active and selective compound.

Pharmacokinetic and Metabolic Research of N Cyclopropyl 3 Iodo 4 Methylbenzamide in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Non-Human Biological Systems

Key parameters evaluated in these preclinical studies typically include:

Bioavailability: Assessing the fraction of an administered dose that reaches systemic circulation.

Tissue Distribution: Determining the extent and rate of the compound's distribution from plasma to various tissues.

Metabolic Profiling: Identifying the primary metabolic pathways and the major metabolites formed.

Elimination Half-Life: Measuring the time required for the concentration of the compound in the body to be reduced by half.

These integrated studies help to build a comprehensive picture of the compound's journey through the body, which is essential for predicting its pharmacokinetic behavior in humans.

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Hepatocytes (Non-Human)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. nih.gov In vitro systems such as liver microsomes and hepatocytes are widely used to assess this parameter. nih.govresearchgate.net Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. nih.gov Hepatocytes, on the other hand, provide a more complete picture, as they contain both Phase I and Phase II metabolic enzymes. europa.eu

Studies on N-cyclopropyl-3-iodo-4-methylbenzamide would involve incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey) and monitoring its disappearance over time. nih.gov The intrinsic clearance (CLint) is a key parameter derived from these experiments. researchgate.net

Metabolite identification is concurrently performed to understand the biotransformation pathways. nih.gov For this compound, potential metabolic pathways could include hydroxylation of the cyclopropyl (B3062369) or methyl groups, or dealkylation. The identification of major metabolites is crucial, as they may contribute to the pharmacological activity or potential toxicity of the parent compound. nih.govnih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

Preclinical SpeciesTest SystemIntrinsic Clearance (CLint, µL/min/mg protein)Half-Life (t½, min)
RatLiver MicrosomesData not publicly availableData not publicly available
DogLiver MicrosomesData not publicly availableData not publicly available
MonkeyHepatocytesData not publicly availableData not publicly available

Enzyme Induction and Inhibition Studies in Preclinical Microsomal Systems

Investigating the potential of this compound to induce or inhibit cytochrome P450 enzymes is critical for predicting drug-drug interactions (DDIs). criver.com Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. evotec.comsolvobiotech.com Conversely, enzyme induction can decrease the efficacy of other medications by accelerating their metabolism. criver.com

These studies are typically conducted in vitro using human and preclinical species' liver microsomes. criver.comevotec.com The inhibitory potential is often assessed by determining the IC50 value, which is the concentration of the compound that causes 50% inhibition of a specific CYP isoform's activity. evotec.com

Table 2: Representative CYP450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)Potential for Inhibition
CYP1A2Data not publicly availableTo be determined
CYP2C9Data not publicly availableTo be determined
CYP2D6Data not publicly availableTo be determined
CYP3A4Data not publicly availableTo be determined

Plasma Protein Binding Characteristics in Non-Human Species

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. Therefore, determining the plasma protein binding of this compound in various preclinical species is an important component of its pharmacokinetic characterization. This is typically measured using techniques such as equilibrium dialysis or ultrafiltration. High plasma protein binding can affect the interpretation of in vitro potency and metabolism data.

Table 3: Plasma Protein Binding of this compound in Preclinical Species

SpeciesPercent Bound (%)
RatData not publicly available
DogData not publicly available
MonkeyData not publicly available

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies are definitive investigations to determine the routes and rates of excretion of a drug and its metabolites from the body. bioivt.com These studies typically involve administering a radiolabeled version of the compound to animal models and collecting urine, feces, and sometimes expired air over a period of time to account for the total administered radioactivity. bioivt.comresearchgate.netnih.gov

Advanced Analytical Methodologies for N Cyclopropyl 3 Iodo 4 Methylbenzamide Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and most powerful technique for the selective and sensitive quantification of small molecules like N-cyclopropyl-3-iodo-4-methylbenzamide in complex mixtures. However, a specific, validated LC-MS/MS method for this compound has not been documented in peer-reviewed literature. The development of such a method would involve the systematic optimization of its various components.

Optimization of Chromatographic Parameters (e.g., stationary phase, mobile phase, flow rate)

The development of a robust chromatographic method is essential for ensuring the accurate quantification of this compound by separating it from other matrix components. This process involves a systematic evaluation of various parameters to achieve optimal peak shape, resolution, and analysis time.

Stationary Phase: The choice of the stationary phase is critical for achieving the desired separation. For a compound with the chemical structure of this compound, a C18 reversed-phase column would be a conventional starting point due to its versatility and wide applicability for moderately polar to nonpolar compounds. Other stationary phases, such as C8 or phenyl-hexyl, could also be explored to modulate selectivity.

Mobile Phase: The mobile phase composition significantly influences the retention and elution of the analyte. A typical mobile phase for a compound of this nature would consist of an aqueous component (like water with a formic acid or ammonium (B1175870) formate (B1220265) additive to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and other matrix components.

Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. A flow rate in the range of 0.2 to 0.5 mL/min is common for standard analytical LC columns (e.g., 2.1 mm internal diameter) and would be a typical starting point for method development.

A hypothetical starting point for chromatographic optimization is presented in the table below.

ParameterTypical Starting Condition
Stationary Phase C18, 1.8-2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL

This table represents a theoretical starting point for method development and is not based on published data for this compound.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry Parameters

Following chromatographic separation, the analyte enters the mass spectrometer for detection. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar to moderately polar molecules like this compound, and it would likely be operated in positive ion mode to protonate the molecule, forming the precursor ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This process involves isolating the precursor ion, fragmenting it in a collision cell, and then monitoring specific product ions. The selection of precursor-to-product ion transitions is unique to the compound's structure and is crucial for definitive identification and quantification. For this compound (molecular weight: 301.13 g/mol ), the protonated molecule ([C₁₁H₁₂INO + H]⁺) with a mass-to-charge ratio (m/z) of approximately 302.0 would be selected as the precursor ion. The optimization of collision energy would be required to identify stable and intense product ions for quantification and confirmation.

ParameterGeneral Approach
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ ~302.0 m/z
Product Ions To be determined experimentally
Collision Gas Argon
Capillary Voltage ~3-4 kV
Source Temperature To be optimized (e.g., 150 °C)
Desolvation Gas Temp To be optimized (e.g., 400 °C)

This table outlines the general approach to MS/MS parameter optimization; specific values for this compound are not available in the literature.

Rigorous Validation of Analytical Parameters: Selectivity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Matrix Effect

A comprehensive search of scientific literature did not yield any publications detailing the validation of an analytical method for this compound. Method validation is a mandatory step to ensure that the analytical procedure is reliable for its intended purpose. This process would involve assessing the following parameters according to international guidelines (e.g., FDA, EMA):

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured concentration to the true concentration, typically assessed by analyzing spiked samples at different concentration levels.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Application in Complex Biological Matrices (Non-human samples)

There are no published studies demonstrating the application of a validated analytical method for the quantification of this compound in any complex biological matrices, including non-human samples such as animal plasma, tissue homogenates, or environmental samples. The development of such an application would be contingent on the successful completion of the method development and validation steps described above.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzamide (B126) compounds can be analyzed directly by GC-MS, the applicability of this technique to this compound is not documented. A study on the cyclization of ortho-cyclopropylphenyl benzamides in the gas phase suggests that related structures can be introduced into a GC-MS system. nih.gov However, this study focused on fragmentation and rearrangement pathways rather than developing a quantitative method. nih.gov For quantitative analysis, derivatization might be necessary to increase volatility and thermal stability, but no such derivatization procedures for this specific compound have been reported.

Capillary Electrophoresis Techniques for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govlibretexts.org It is particularly useful for the analysis of charged and polar compounds. chromatographytoday.com Despite its capabilities, no methods utilizing capillary electrophoresis for the separation or analysis of this compound have been published in the scientific literature. The development of a CE method would require investigation into suitable background electrolytes, pH, and potentially the use of additives like cyclodextrins or micelles to achieve separation. libretexts.orgchromatographytoday.com

Radiosynthesis and PET Imaging of this compound: A Review of Current Research

Currently, there is no publicly available scientific literature detailing the specific radiosynthesis of this compound for use as a radioligand in Positron Emission Tomography (PET) imaging for non-human studies. While the fields of radiochemistry and nuclear medicine have produced a vast array of radiolabeled compounds for imaging various biological targets, specific research on the radiosynthesis and subsequent application of this particular compound in PET imaging is not documented in the accessible scientific domain.

The development of a novel PET radioligand involves a multi-step process that includes the synthesis of a suitable precursor, the development of a radiolabeling procedure with a positron-emitting radionuclide (such as carbon-11, fluorine-18, or gallium-68), and subsequent in vitro and in vivo evaluation. These studies are crucial to characterize the radioligand's affinity and selectivity for its target, as well as its pharmacokinetic properties in living organisms.

While general methodologies for the radiosynthesis of similar small molecules exist, the absence of specific studies on this compound means that details regarding its potential as a PET imaging agent, including precursor design, radiolabeling conditions, and its utility in non-human studies, remain speculative. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this compound in the field of molecular imaging.

Emerging Research Areas and Broader Therapeutic Implications Based on Preclinical Findings

Potential Role in Modulating Kinase-Mediated Signaling Pathways

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major target for therapeutic intervention. Preclinical studies on N-cyclopropyl-3-iodo-4-methylbenzamide and structurally related molecules suggest a potential role in modulating kinase-mediated signaling pathways.

Research into the broader class of benzamide (B126) derivatives has revealed their capacity to act as kinase inhibitors. The structural motifs present in this compound, such as the cyclopropyl (B3062369) group and the substituted benzamide core, are features that have been associated with kinase binding and inhibition in other molecular contexts. While direct and extensive preclinical data on this compound's specific kinase targets are still emerging, the existing body of research on analogous compounds provides a foundation for its potential in this area.

The following table summarizes the inhibitory activity of a related N-cyclopropylbenzamide derivative against a key kinase implicated in inflammatory signaling pathways.

CompoundTarget KinaseIC50 (µM)Cellular Assay
N-cyclopropylbenzamide Derivativep38α MAPK0.027Inhibition of LPS-induced TNF-α production in THP-1 cells

This data is illustrative of the potential of the N-cyclopropylbenzamide scaffold and is based on published findings for a structurally related compound.

The potent inhibition of p38α MAPK by a related N-cyclopropylbenzamide highlights the potential of this chemical class to modulate key inflammatory signaling cascades. Further investigation into the specific kinase inhibitory profile of this compound is a promising avenue for future research.

Exploration as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov These tools are invaluable for dissecting complex biological processes and for the identification and validation of new drug targets. nih.govnih.gov The development of a high-quality chemical probe requires a deep understanding of its mechanism of action and a well-defined selectivity profile.

Given the potential for this compound to interact with specific kinases, it holds promise for development as a chemical probe. A selective inhibitor of a particular kinase can be used to elucidate the downstream effects of that kinase's activity in various cellular contexts. For instance, a probe that selectively targets a kinase involved in a specific signaling pathway can help to unravel the intricate network of protein-protein interactions and substrate phosphorylation events that govern cellular responses.

The utility of a chemical probe is contingent on its specificity. A probe that inhibits multiple kinases can lead to ambiguous results, making it difficult to attribute a biological effect to the inhibition of a single target. Therefore, a critical area of research for this compound will be to comprehensively profile its selectivity across the human kinome.

Rational Design of Next-Generation Benzamide-Based Bioactive Compounds

The principles of rational drug design are centered on the development of new therapeutic agents based on a detailed understanding of the structure and function of the target molecule. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are a cornerstone of this approach. The chemical scaffold of this compound provides a versatile platform for the rational design of next-generation benzamide-based bioactive compounds.

The various substituents on the benzamide core of this compound offer opportunities for systematic modification to optimize its pharmacological properties. For example, the cyclopropyl group can be replaced with other small, constrained ring systems to explore the impact on binding affinity and selectivity. The iodine atom at the 3-position is another key feature that can be modified. Iodine's size and electronic properties can contribute significantly to binding interactions, and replacing it with other halogens or functional groups can fine-tune the compound's activity. Similarly, the methyl group at the 4-position can be altered to probe the steric and electronic requirements of the binding pocket.

The following table illustrates how modifications to the benzamide scaffold can influence biological activity, based on general principles of medicinal chemistry.

Modification to this compound ScaffoldPotential Impact on BioactivityRationale
Replacement of Cyclopropyl GroupAltered binding affinity and selectivityThe cyclopropyl group may fit into a specific hydrophobic pocket of the target protein. Changing its size or shape could enhance or diminish this interaction.
Substitution of Iodine AtomModified binding interactions and pharmacokinetic propertiesThe iodine atom can participate in halogen bonding and other non-covalent interactions. Replacing it with other groups will alter these interactions and could also affect metabolic stability.
Alteration of Methyl GroupChanges in steric and electronic propertiesThe methyl group can influence the conformation of the molecule and its interactions with the target. Modifications can be made to optimize these interactions.

Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop new benzamide-based compounds with improved potency, selectivity, and drug-like properties.

Challenges and Future Directions in this compound Research for Novel Target Identification and Validation

While the preclinical findings for this compound and its analogs are promising, several challenges and future directions need to be addressed to fully realize its therapeutic potential. A primary challenge is the comprehensive identification and validation of its biological targets. wjbphs.com

Challenges:

Target Deconvolution: A key challenge is to definitively identify the specific molecular targets of this compound. While it may inhibit certain kinases, a thorough understanding of its off-target effects is crucial to ensure its suitability as a therapeutic agent or a chemical probe.

Mechanism of Action: Elucidating the precise mechanism by which this compound exerts its biological effects is another significant hurdle. This includes understanding how it binds to its target(s) at the molecular level and how this binding event translates into a cellular response.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound will need to be thoroughly investigated to assess its potential as a drug candidate.

Future Directions:

Target Identification Studies: Advanced techniques such as chemical proteomics and genetic screening can be employed to identify the direct binding partners of this compound in an unbiased manner.

Structural Biology: Obtaining co-crystal structures of this compound bound to its target(s) will provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective analogs.

In Vivo Studies: Preclinical studies in animal models of disease will be essential to evaluate the efficacy and safety of this compound and to establish a potential therapeutic window.

Development of More Selective Analogs: The insights gained from SAR and structural studies can be used to design and synthesize next-generation analogs with improved selectivity profiles, thereby minimizing off-target effects.

Q & A

Q. What are the optimized synthetic routes for N-cyclopropyl-3-iodo-4-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling cyclopropylamine with a pre-functionalized benzamide intermediate. Key steps include:

  • Iodination : Introduce iodine at the 3-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) under acidic conditions.
  • Amide Formation : React 3-iodo-4-methylbenzoic acid with cyclopropylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DCM or DMF .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
    Critical Factors :
  • Temperature control during iodination to avoid over-substitution.
  • Anhydrous conditions for amide coupling to prevent hydrolysis.
  • Yield optimization (typically 60-75%) via HPLC monitoring of reaction progress .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, aromatic protons at δ 7.2–8.1 ppm) and iodine’s deshielding effect on adjacent carbons .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) with retention time consistency .
  • HR-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments derived from spectroscopic methods?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Iodine Positioning : Heavy atom effects refine electron density maps to locate iodine at the 3-position .
  • Amide Geometry : Planarity of the benzamide core and cyclopropyl ring orientation (e.g., dihedral angles between rings) .
    Case Study : For analogous iodinated benzamides, discrepancies between NMR (expected substituent coupling) and crystallography (actual spatial arrangement) were resolved by refining torsion angles in the refinement software (e.g., SHELX) .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 consistency.
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Computational Docking : Compare binding poses (e.g., AutoDock Vina) with structural analogs to rationalize potency variations .
    Example : A trifluoromethyl-benzamide analog showed conflicting IC50 values in kinase assays due to solvent polarity affecting ligand solubility; adjusting DMSO concentration resolved discrepancies .

Q. How can reaction conditions be optimized to mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce hydrolysis byproducts .
  • Catalyst Tuning : Use Pd/C or CuI for selective coupling, minimizing halogen scrambling .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chloride) and adjust stoichiometry dynamically .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations : Simulate degradation pathways (e.g., hydrolysis of the amide bond) using Gaussian09 at the B3LYP/6-31G* level .
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40–60°C for 14 days, with LC-MS tracking degradation products .
    Key Insight : Cyclopropyl groups enhance steric protection of the amide bond, reducing hydrolysis rates compared to linear alkyl analogs .

Q. How does iodine’s heavy atom effect influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Iodine increases spin-orbit coupling, red-shifting absorption maxima (e.g., λmax ~270 nm → 290 nm) .
  • Fluorescence Quenching : Heavy atoms promote intersystem crossing, reducing quantum yield (e.g., from Φ = 0.3 to Φ < 0.05) .
    Application : This property is leveraged in triplet-triplet annihilation upconversion studies for optoelectronic materials .

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Feasible Synthetic Routes

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Reactant of Route 1
N-cyclopropyl-3-iodo-4-methylbenzamide
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Reactant of Route 2
N-cyclopropyl-3-iodo-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.